molecular formula C18H19N5O3 B2598316 4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide CAS No. 2034560-44-4

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2598316
CAS No.: 2034560-44-4
M. Wt: 353.382
InChI Key: UNTPQERCNFCDEZ-UHFFFAOYSA-N
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Description

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridines This compound is characterized by its unique structure, which includes a dihydropyridine ring, a triazole moiety, and various functional groups such as methoxy, methyl, and carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide typically involves multi-step organic synthesis. One common approach includes:

    Formation of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is often employed, where an aldehyde, a β-keto ester, and ammonia or an amine are reacted under acidic or basic conditions.

    Introduction of the Triazole Moiety: The triazole ring can be introduced via a click chemistry reaction, typically involving the azide-alkyne cycloaddition.

    Functional Group Modifications:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols or amines.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, anti-cancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. For instance, the triazole moiety can bind to metal ions, influencing enzymatic activities. The dihydropyridine ring is known to interact with calcium channels, potentially modulating their function. These interactions can trigger various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine derivative used as a calcium channel blocker.

    Amlodipine: Similar in structure but with different substituents, used for its antihypertensive properties.

    Triazolam: Contains a triazole ring but differs in its overall structure and pharmacological use as a sedative.

Uniqueness

4-methoxy-1-methyl-6-oxo-N-(1-phenyl-2-(2H-1,2,3-triazol-2-yl)ethyl)-1,6-dihydropyridine-3-carboxamide is unique due to its combination of a dihydropyridine ring and a triazole moiety, which imparts distinct chemical reactivity and potential for diverse applications. This dual functionality is not commonly found in other similar compounds, making it a valuable subject for further research and development.

Properties

IUPAC Name

4-methoxy-1-methyl-6-oxo-N-[1-phenyl-2-(triazol-2-yl)ethyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N5O3/c1-22-11-14(16(26-2)10-17(22)24)18(25)21-15(12-23-19-8-9-20-23)13-6-4-3-5-7-13/h3-11,15H,12H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNTPQERCNFCDEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC(CN2N=CC=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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